Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE typically involves a multistep process. One common method includes the condensation of aromatic aldehydes, cyanothioacetamide, and α-halocarbonyl compounds. The reaction proceeds through a series of steps, including the Knoevenagel condensation, Stork reaction, intramolecular transamination, and alkylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 2-(4-METHOXYPHENYL)ACETATE: Shares a similar core structure but lacks the quinoline and cyano groups.
ETHYL 2-(4-METHOXYPHENYL)ACETATE: Similar structure with an ethyl group instead of an isopropyl group.
N-ISOPROPYL-2-(4-METHOXYPHENYL)-4-QUINOLINAMINE: Contains a quinoline core but with different functional groups.
Uniqueness
ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is unique due to its combination of a quinoline core with cyano and methoxyphenyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)27-20(25)13-28-22-18(12-23)21(15-8-10-16(26-3)11-9-15)17-6-4-5-7-19(17)24-22/h8-11,14H,4-7,13H2,1-3H3 |
InChI Key |
VIRUVEDTTXYRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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